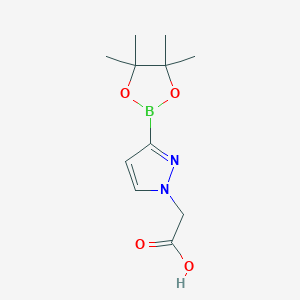
3-(2,3-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a bipyridine moiety fused with a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and coordination chemistry. The unique structure of this compound allows it to interact with metal ions, making it a valuable ligand in the synthesis of coordination complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-bipyridine with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The bipyridine moiety allows for substitution reactions, where halogens or other functional groups can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Chlorine, bromine
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Amines and Thiols: Formed through reduction reactions
Halogenated Derivatives: Formed through substitution reactions
Wissenschaftliche Forschungsanwendungen
3-(2,3-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination complexes with transition metals, which can be studied for their catalytic properties and electronic structures.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of materials with specific electronic and photophysical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 3-(2,3-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine involves its interaction with metal ions and biological targets. The bipyridine moiety allows the compound to chelate metal ions, forming stable coordination complexes. These complexes can exhibit unique electronic and catalytic properties, making them useful in various applications.
In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to antimicrobial or anticancer effects, depending on the specific biological target.
Vergleich Mit ähnlichen Verbindungen
3-(2,3-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine can be compared with other similar compounds, such as:
2,2’-Bipyridine: A well-known ligand used in coordination chemistry, but lacks the thiadiazole moiety.
1,10-Phenanthroline: Another popular ligand with a similar structure but different electronic properties.
3-(2,2’-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine: A closely related compound with slight structural variations.
The uniqueness of this compound lies in its combination of the bipyridine and thiadiazole moieties, which confer distinct electronic and coordination properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H9N5S |
|---|---|
Molekulargewicht |
255.30 g/mol |
IUPAC-Name |
3-(6-pyridin-3-ylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H9N5S/c13-12-16-11(17-18-12)10-5-1-4-9(15-10)8-3-2-6-14-7-8/h1-7H,(H2,13,16,17) |
InChI-Schlüssel |
GXJZJLGQMWAOPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C2=NSC(=N2)N)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13891554.png)


![2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide](/img/structure/B13891567.png)


![methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13891585.png)



![Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13891618.png)


